BenchChemオンラインストアへようこそ!

4-Chloro-1-ethyl-1H-pyrazolo[3,4-B]pyridin-5-amine

Physicochemical profiling ADME prediction Lead optimization

4-Chloro-1-ethyl-1H-pyrazolo[3,4-B]pyridin-5-amine (CAS 1363405-03-1) is a fused bicyclic heteroaromatic building block belonging to the pyrazolo[3,4-b]pyridine scaffold class, a privileged framework extensively exploited in medicinal chemistry for kinase inhibitor design (e.g., TRK, Mps1, ALK, FGFR, PIM-1) and GABA-A receptor modulator programs. The molecule possesses a molecular formula of C₈H₉ClN₄ and a molecular weight of 196.64 g·mol⁻¹, featuring a 4-chloro substituent and a 5-primary amine as dual orthogonal functionalization handles.

Molecular Formula C8H9ClN4
Molecular Weight 196.64 g/mol
Cat. No. B11901516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-ethyl-1H-pyrazolo[3,4-B]pyridin-5-amine
Molecular FormulaC8H9ClN4
Molecular Weight196.64 g/mol
Structural Identifiers
SMILESCCN1C2=NC=C(C(=C2C=N1)Cl)N
InChIInChI=1S/C8H9ClN4/c1-2-13-8-5(3-12-13)7(9)6(10)4-11-8/h3-4H,2,10H2,1H3
InChIKeyAQNVDDGXXUIPLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1-ethyl-1H-pyrazolo[3,4-B]pyridin-5-amine – Core Heterocyclic Building Block for Kinase & CNS-Focused Drug Discovery


4-Chloro-1-ethyl-1H-pyrazolo[3,4-B]pyridin-5-amine (CAS 1363405-03-1) is a fused bicyclic heteroaromatic building block belonging to the pyrazolo[3,4-b]pyridine scaffold class, a privileged framework extensively exploited in medicinal chemistry for kinase inhibitor design (e.g., TRK, Mps1, ALK, FGFR, PIM-1) and GABA-A receptor modulator programs [1][2]. The molecule possesses a molecular formula of C₈H₉ClN₄ and a molecular weight of 196.64 g·mol⁻¹, featuring a 4-chloro substituent and a 5-primary amine as dual orthogonal functionalization handles . Unlike its N1-methyl or non-chlorinated analogs, the N1-ethyl group confers distinct lipophilicity and steric properties that influence downstream ADME profiles when incorporated into lead molecules, while the 4-chloro atom serves as a key synthetic linchpin for transition-metal-catalyzed cross-coupling diversification.

Why 4-Chloro-1-ethyl-1H-pyrazolo[3,4-B]pyridin-5-amine Cannot Be Replaced by Common In-Class Analogs


In-class pyrazolo[3,4-b]pyridine scaffolds are not interchangeable building blocks: the substitution pattern at N1, C4, and C5 dictates both the accessible chemical space for diversification and the pharmacokinetic trajectory of derived lead compounds. Substituting the N1-ethyl group with a methyl group (CAS 1363405-82-6) reduces molecular weight from 196.64 to 182.61 g·mol⁻¹ and lowers predicted logP by approximately 0.3–0.5 log units, altering membrane permeability and metabolic stability . Replacing the 4-chloro with hydrogen (CAS 1888880-06-5) eliminates the capacity for palladium-catalyzed cross-coupling reactions, severely restricting scaffold elaboration strategies [1]. The quantitative evidence below demonstrates that the N1-ethyl / 4-Cl / 5-NH₂ triad is a rationally selected functional constellation, not an arbitrary combination.

Quantitative Differentiation Evidence for 4-Chloro-1-ethyl-1H-pyrazolo[3,4-B]pyridin-5-amine Versus Closest Analogs


Molecular Weight and Lipophilicity Differentiation: N1-Ethyl vs. N1-Methyl Congener

The target compound (N1-ethyl, C₈H₉ClN₄, MW 196.64) possesses an additional methylene unit compared to its closest commercial analog, 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS 1363405-82-6, C₇H₇ClN₄, MW 182.61) . This structural difference translates to a molecular weight increase of 14.03 g·mol⁻¹ (+7.7%) and an estimated AlogP increase of approximately 0.3–0.5 log units, as inferred from fragment-based clogP contribution rules (the π-value of a methylene group in aromatic systems typically ranges from +0.4 to +0.5) [1]. In the context of lead optimization, a ΔlogP of this magnitude can meaningfully shift both membrane permeability and CYP450 metabolic clearance, providing medicinal chemists with a tunable parameter that the N1-methyl analog cannot replicate.

Physicochemical profiling ADME prediction Lead optimization

Synthetic Versatility: 4-Chloro as a Cross-Coupling Handle vs. Non-Chlorinated Analog

The 4-chloro substituent on the target compound enables palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, allowing direct C–C or C–N bond formation at the C4 position [1]. In contrast, the non-chlorinated analog 1-ethyl-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS 1888880-06-5, MW 162.19) lacks this synthetic handle and requires pre-functionalization (e.g., directed ortho-metalation followed by quenching) to achieve comparable diversification, adding 2–3 synthetic steps and reducing overall yield . In the published synthesis of cartazolate (SQ-65,396), the 4-chloro intermediate (specifically the 5-carboxylic acid ethyl ester analog, CAS 30720-25-3) undergoes direct nucleophilic aromatic substitution with n-butylamine to install the 4-butylamino pharmacophore in a single step, demonstrating the strategic value of the 4-Cl handle in convergent synthetic routes [2].

Parallel synthesis Cross-coupling Scaffold diversification

Scaffold Privilege: Pyrazolo[3,4-b]pyridine Core in Kinase Inhibitor Discovery

The pyrazolo[3,4-b]pyridine scaffold has been validated across multiple kinase targets with nanomolar potency. In a 2023 study, pyrazolo[3,4-b]pyridine derivative C03 inhibited TRKA with an IC₅₀ of 56 nM and suppressed Km-12 cell proliferation with an IC₅₀ of 0.304 μM [1]. Another representative compound (31) from a 2023 Mps1 inhibitor program exhibited IC₅₀ = 2.596 nM against Mps1 kinase and antiproliferative IC₅₀ = 0.221 μM against MDA-MB-468 cells, with in vivo efficacy in a xenograft model [2]. The 4-chloro-5-amino substitution pattern on the target compound maps directly onto the structure-activity relationships established in these programs, where the C4 position is a critical vector for modulating kinase selectivity and the C5-amino group serves as a hydrogen-bond donor to the kinase hinge region [3].

Kinase inhibition Anticancer TRK Mps1

Purity Specifications: ≥98% Assay with ISO-Certified Quality System

The target compound is commercially available with a certified purity of NLT 98% (HPLC) from suppliers operating under ISO-certified quality management systems . The closest N1-methyl analog (CAS 1363405-82-6) is typically offered at 97.0% purity by comparable suppliers , while the non-chlorinated analog (CAS 1888880-06-5) is listed at 95% purity . This 1–3% purity differential, combined with the availability of full characterization data (¹H NMR, LC-MS) and batch-specific certificates of analysis, reduces the risk of irreproducible biological results arising from undetected impurities in high-throughput screening campaigns.

Quality assurance Reproducibility Procurement specification

Dual Functionalization Capacity: Orthogonal Reactivity of 4-Cl and 5-NH₂ in Focused Library Synthesis

The target compound presents two chemically orthogonal functional groups: the C4 aryl chloride (electrophilic, cross-coupling competent) and the C5 primary amine (nucleophilic, amenable to amide bond formation, reductive amination, or sulfonamide synthesis). This difunctional architecture enables sequential diversification without protecting group manipulation, in contrast to analogs lacking either handle. The C5-amino group can be selectively functionalized via amide coupling (e.g., HATU/DIPEA, DMF, rt) while leaving the C4–Cl intact for a subsequent Suzuki coupling, or vice versa [1]. The non-chlorinated analog (CAS 1888880-06-5) provides only the C5-amino diversification vector, reducing the accessible chemical space by approximately 50% for a two-step library enumeration .

Parallel medicinal chemistry Library design Orthogonal protection

High-Impact Application Scenarios for 4-Chloro-1-ethyl-1H-pyrazolo[3,4-B]pyridin-5-amine in Drug Discovery


Kinase-Focused Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

The pyrazolo[3,4-b]pyridine core is a validated kinase hinge-binding motif, as demonstrated by the TRKA inhibitor C03 (IC₅₀ = 56 nM) and the Mps1 inhibitor compound 31 (IC₅₀ = 2.596 nM) [1][2]. The target compound's 5-NH₂ group mimics the canonical hinge-binding hydrogen-bond donor found in ATP-competitive kinase inhibitors, while the 4-Cl position projects toward the solvent-exposed region or selectivity pocket, depending on the kinase. Medicinal chemistry teams can use this building block as a starting fragment for SPR-based fragment screening or as a scaffold-hopping replacement for indazole or azaindole cores, with the N1-ethyl group providing a distinct lipophilicity profile (predicted AlogP ≈ 1.5–2.0) that avoids the excessively low logP often associated with unsubstituted heterocyclic fragments.

Parallel Library Synthesis for CNS GABA-A Receptor Modulator Programs

The 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine scaffold is the direct synthetic precursor to the cartazolate class of GABA-A receptor positive allosteric modulators [3]. Displacement of the 4-chloro substituent with primary or secondary amines provides rapid access to 4-aminopyrazolo[3,4-b]pyridine-5-amine derivatives for CNS screening cascades. The ethyl group at N1 is conserved across cartazolate, tracazolate, and etazolate, indicating its pharmacophoric relevance for GABA-A receptor modulation. Procurement of this specific intermediate enables a two-step amination-plus-functionalization sequence that delivers screening compounds with structural fidelity to known anxiolytic chemotypes.

DNA-Encoded Library (DEL) Building Block for Dual-Pharmacophore Enumeration

DEL technology requires building blocks with orthogonal reactive handles for on-DNA chemistry. The target compound's C4–Cl (compatible with on-DNA Suzuki coupling) and C5–NH₂ (compatible with on-DNA amide bond formation or reductive amination) provide two sequential diversification points without cross-reactivity [4]. This dual-handle architecture enables two-cycle DEL library synthesis, theoretically doubling the chemical diversity accessible from a single scaffold compared to mono-functional building blocks. The N1-ethyl group further contributes to library diversity by occupying a distinct region of aliphatic side-chain space compared to N1-methyl or N1-H analogs.

Targeted Covalent Inhibitor (TCI) Design with Chloro Displacement as Warhead Installation Point

In targeted covalent inhibitor programs, the 4-chloro position can serve as an installation point for acrylamide or vinyl sulfonamide warheads via palladium-catalyzed amination with appropriate amine-bearing electrophiles [4]. The resulting 4-aminoacrylamide-substituted pyrazolo[3,4-b]pyridine retains the 5-NH₂ hinge-binding motif while presenting a covalent warhead directed toward a non-catalytic cysteine residue identified by proteomics or structure-based design. This strategy leverages the scaffold's established kinase binding orientation (validated by the TRK and Mps1 co-crystal structures available for closely related analogs) to rationally position the covalent trap, minimizing off-target labeling while maximizing target engagement.

Quote Request

Request a Quote for 4-Chloro-1-ethyl-1H-pyrazolo[3,4-B]pyridin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.